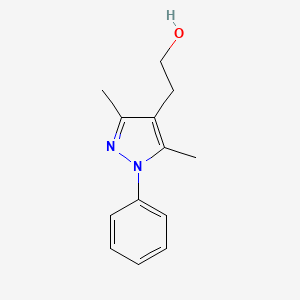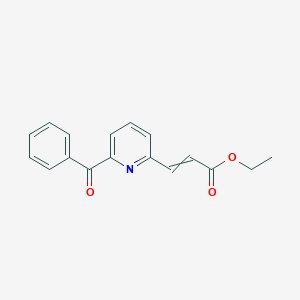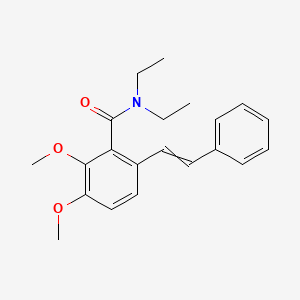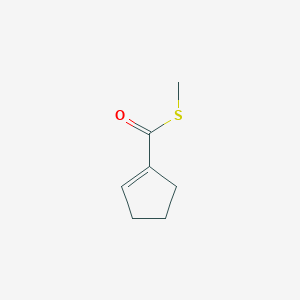![molecular formula C13H12O4 B14405190 4,4'-[Methylenebis(oxy)]diphenol CAS No. 86072-79-9](/img/structure/B14405190.png)
4,4'-[Methylenebis(oxy)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Methylenebis(oxy)]diphenol, also known as Bisphenol F, is an organic compound with the chemical formula C13H12O2. It is a type of phenol derivative where two phenol molecules are connected by a methylene bridge. This compound is widely used in the production of epoxy resins and other polymeric materials due to its excellent thermal stability and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-[Methylenebis(oxy)]diphenol can be synthesized through the condensation reaction of phenol with formaldehyde under acidic or basic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methylene bridge between the phenol molecules .
Industrial Production Methods
In industrial settings, the production of 4,4’-[Methylenebis(oxy)]diphenol involves a continuous process where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Methylenebis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Scientific Research Applications
4,4’-[Methylenebis(oxy)]diphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the production of epoxy resins and polycarbonate plastics.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4,4’-[Methylenebis(oxy)]diphenol involves its interaction with various molecular targets and pathways. In biological systems, it can bind to estrogen receptors and mimic the effects of natural estrogens, leading to potential endocrine-disrupting effects. In industrial applications, its reactivity with other monomers and cross-linking agents contributes to the formation of durable polymeric materials .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Another widely used phenol derivative with similar applications in the production of plastics and resins.
Bisphenol S (BPS): A compound used as an alternative to BPA in various applications.
Uniqueness
4,4’-[Methylenebis(oxy)]diphenol is unique due to its lower toxicity compared to Bisphenol A and its ability to provide enhanced thermal stability and mechanical properties in polymeric materials .
Properties
CAS No. |
86072-79-9 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-[(4-hydroxyphenoxy)methoxy]phenol |
InChI |
InChI=1S/C13H12O4/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,14-15H,9H2 |
InChI Key |
XRXQTLSJDOHUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)


![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)

![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
